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Compound of Interest

1-Hydroxymethyl-4-
Compound Name:
oxoadamantane

Cat. No. B3081718

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, a thorough understanding of a compound's Absorption,
Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. This guide
provides a comparative assessment of the ADMET properties of 1-Hydroxymethyl-4-
oxoadamantane against two structurally related and clinically established drugs, Amantadine
and Rimantadine. Due to the limited publicly available experimental ADMET data for 1-
Hydroxymethyl-4-oxoadamantane, this guide utilizes in silico predictions for this compound
and compares them with the known experimental and clinical data of Amantadine and
Rimantadine.

Compound Structures

1-Hydroxymethyl-4-oxoadamantane: A derivative of adamantane featuring both a
hydroxymethyl and a keto group, suggesting potential for different metabolic pathways
compared to simpler adamantanes.

Amantadine: A primary amine derivative of adamantane, known for its antiviral and anti-
Parkinsonian effects.[1]

Rimantadine: An alpha-methyl derivative of amantadine, also used as an antiviral agent.[2]
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Comparative ADMET Profile

The following tables summarize the key physicochemical and ADMET parameters for the three
compounds. The data for 1-Hydroxymethyl-4-oxoadamantane is based on in silico
predictions and should be interpreted as such.

ble 1: Physicochemical :

1-Hydroxymethyl-4-

Amantadine Rimantadine
Property oxoadamantane . .
. (Experimental) (Experimental)
(Predicted)
Molecular Formula C11H1602 CioH17N Ci12H21N
Molecular Weight (
180.24 151.25[1] 179.30[3]
g/mol )
logP 1.35 2.44[1] 3.28[4]
Topological Polar
37.3 26.02 26.02
Surface Area (A?)
o Freely Soluble (as HCI  Freely Soluble (as HCI
Water Solubility Moderately Soluble
salt)[5] salt)[6]
pKa (Strongest Basic)  N/A 10.58[1] 10.14[4]

Table 2: ADME Properties
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Parameter

1-Hydroxymethyl-4-
oxoadamantane
(Predicted)

Amantadine
(Experimental/Clini
cal)

Rimantadine
(Experimental/Clini
cal)

Human Intestinal

Well absorbed

Well absorbed

) High
Absorption orally[7] orally[8]
Caco-2 Permeability High High (predicted) High (predicted)
Blood-Brain Barrier
Yes Yes Yes
Permeant
Plasma Protein
o Low ~67%][9] ~40%][4]
Binding (%)
) Extensively
) Not appreciably ) ]
Predicted to undergo ] metabolized via
) o metabolized; )
Metabolism oxidation and o hydroxylation and
) negligible S
reduction ] glucuronidation (>75%
acetylation[9]

of dose)[4][6]

Major Excretion Route

Renal (predicted)

Primarily renal,
excreted

unchanged[7]

Renal (parent and

metabolites)[8]

Half-life (%)

N/A

~10-14 hours (normal

renal function)[9]

~25-30 hours in young
adults[4]

ble 3: Toxici fle (Predicted,

Toxicity Endpoint

1-Hydroxymethyl-4-
oxoadamantane
(Predicted)

Amantadine
(Predicted)

Rimantadine
(Predicted)

hERG | Inhibitor No No No
Hepatotoxicity No No No
Ames Mutagenicity No No No
Skin Sensitization No No No
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Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below. These protocols are
standard in the field and would be applicable for generating experimental data for 1-
Hydroxymethyl-4-oxoadamantane.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport
across a monolayer of human colon adenocarcinoma (Caco-2) cells.

Methodology:

e Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and
cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized
monolayer with tight junctions.

e Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the
transepithelial electrical resistance (TEER) and by assessing the permeability of a low-
permeability marker, such as Lucifer Yellow.

» Transport Experiment:

o The test compound is added to the apical (A) side of the monolayer to assess A-to-B
(apical-to-basolateral) transport, mimicking absorption.

o For efflux studies, the compound is added to the basolateral (B) side to measure B-to-A
transport.

o The plates are incubated at 37°C with gentle shaking.

o Sample Analysis: Samples are collected from the receiver compartment at specified time
points and the concentration of the test compound is determined using LC-MS/MS.

o Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following
equation: Papp = (dQ/dt) / (A * Co) Where:

o dQ/dt is the rate of permeation.
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o As the surface area of the filter.

o Cois the initial concentration in the donor compartment.

Protocol 2: Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver
microsomes, which are rich in Phase | drug-metabolizing enzymes like cytochrome P450s.

Methodology:

 Incubation Mixture: The test compound is incubated with pooled human liver microsomes in
a phosphate buffer (pH 7.4).

o Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine
dinucleotide phosphate (NADPH) regenerating system. A control incubation without the
NADPH system is run in parallel to assess non-enzymatic degradation.

o Time Course: The mixture is incubated at 37°C, and aliquots are taken at several time points
(e.g., 0, 5, 15, 30, 60 minutes).

¢ Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic
solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

o Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is
analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

e Data Analysis:

[¢]

The percentage of the compound remaining at each time point is plotted against time.

[¢]

The elimination rate constant (k) is determined from the slope of the natural logarithm of
the percent remaining versus time.

[¢]

The in vitro half-life (t¥%) is calculated as: t%2 = 0.693 / k.

[e]

The intrinsic clearance (CLint) is calculated as: CLint (uL/min/mg protein) = (0.693 / t¥2) *
(incubation volume / mg of microsomal protein).
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Visualizations
ADMET Assessment Workflow

The following diagram illustrates a typical workflow for assessing the ADMET properties of a
drug candidate, from initial in silico screening to in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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